
6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridinesulfonamides . Pyridinesulfonamides are considered important fragments in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using X-ray analysis . The absolute configurations (ACs) can be further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be influenced by various factors. For instance, the Lewis basicity of the ligand determines the reactivity of the boron reagent . Also, the reaction rate can be considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular formula and weight can be determined .Wissenschaftliche Forschungsanwendungen
Sulfonamide Drugs and Tubulin Interactions
Research has uncovered the potential of sulfonamide drugs, including compounds structurally related to 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide, to bind to the colchicine site of tubulin. These compounds, including E7010 and T138067, inhibit tubulin polymerization, a process crucial for cell division, making them significant in the development of anticancer agents. The study also highlights the thermodynamics of these interactions, suggesting that specific structural modifications can profoundly affect binding dynamics and drug efficacy (Banerjee et al., 2005).
Environmental Persistence of Fluorinated Sulfonates
Another area of interest involves the environmental impact of sulfonates, including fluorinated ether sulfonates, which have been found in municipal sewage sludge. These substances, utilized in various industrial applications, exhibit environmental persistence and potential for bioaccumulation. The study provides insights into the distribution and potential adverse effects of these compounds, emphasizing the need for monitoring and developing safer alternatives (Ruan et al., 2015).
Catalysis and Synthetic Chemistry
Sulfonamides, including those structurally akin to this compound, have shown efficacy in catalyzing enantioselective aldol reactions in water. This application demonstrates their utility in synthetic chemistry, enabling the creation of chiral molecules with high precision. Such catalytic capabilities have implications for the pharmaceutical industry and the synthesis of complex organic molecules (Zu et al., 2008).
Eigenschaften
IUPAC Name |
6-chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3S/c12-10-5-4-7(6-14-10)19(17,18)15-11-8(13)2-1-3-9(11)16/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJAAFOQVVJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


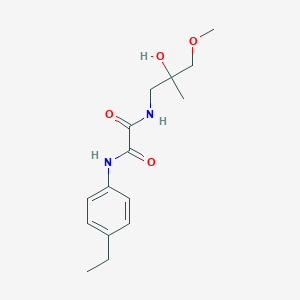
![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
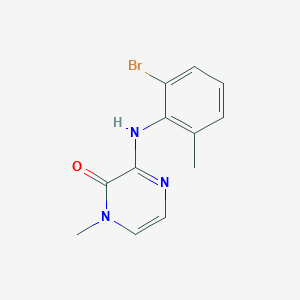
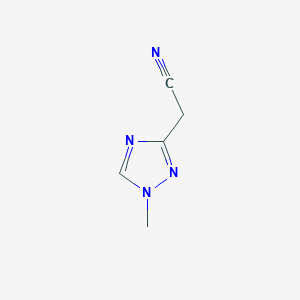
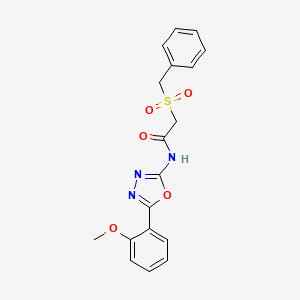
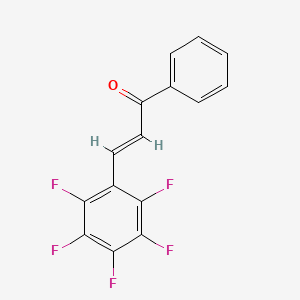
![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

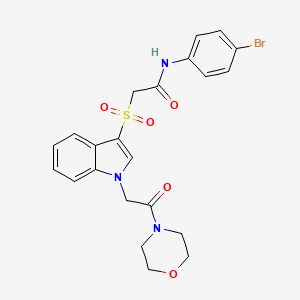
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)
